2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate
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Overview
Description
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate is a chemical compound with the molecular formula C22H42O4 and a molecular weight of 370.57 g/mol . This compound is a derivative of 9-octadecenoic acid, commonly known as oleic acid, which is a monounsaturated fatty acid. The esterification with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol introduces additional ethoxy groups, enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate typically involves the esterification of 9-octadecenoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The double bond in the 9-octadecenoic acid moiety can undergo oxidation reactions, leading to the formation of epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Studied for its role in cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate involves its interaction with lipid bilayers and proteins. The compound can integrate into cell membranes, altering their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester:
9-Octadecenoic acid (Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: This compound has a similar ester linkage but with a different alcohol component.
Uniqueness
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring amphiphilic properties and high reactivity.
Properties
CAS No. |
10233-14-4 |
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Molecular Formula |
C24H46O5 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h9-10,25H,2-8,11-23H2,1H3/b10-9- |
InChI Key |
RMLRKDHXZUVGCH-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
10233-14-4 | |
Origin of Product |
United States |
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